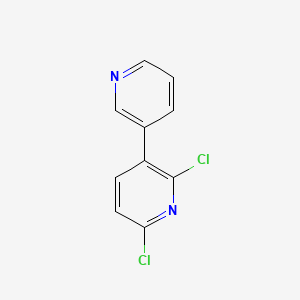

2,6-Dichloro-3,3'-bipyridine

Description

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for the construction of C-C bonds and are widely employed in the synthesis of biaryls, including 3,3'-bipyridines. These reactions typically involve the coupling of a pyridine-containing organometallic reagent with a pyridine (B92270) halide in the presence of a metal catalyst, most commonly palladium. researchgate.netpreprints.org

The Suzuki coupling reaction, which couples a boronic acid or ester with a halide or triflate, is a particularly attractive method for forming C(sp²)–C(sp²) bonds in the synthesis of bipyridines. preprints.org Pyridylboronic acids are often stable and can be used to create a diverse range of bipyridine structures. mdpi.com For instance, the use of an imidazolium (B1220033) salt as a ligand for a palladium catalyst has been reported to achieve a high turnover number in the coupling reaction. mdpi.com However, some approaches may be limited to the use of 3- or 4-pyridylboronic acid derivatives. mdpi.comresearchgate.net

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Conditions | Product | Yield | Reference |

| 3-Pyridylboronic acid | Halopyridine | Pd catalyst with imidazolium salt ligand | Not specified | 3,3'-Bipyridine (B1266100) derivative | High turnover number | mdpi.com |

Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. This method serves as a valuable alternative for bipyridine synthesis. mdpi.com The use of a post-oxidative addition precatalyst, PdBr(Ph)(PPh₃)₂, has been shown to be effective, demonstrating high stability in the presence of air and moisture. mdpi.compreprints.org Other successful systems include the use of Pd(dba)₂ with XPhos as a ligand for the coupling of 2-pyridyl zinc halides with bromopyridines. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Conditions | Product | Reference |

| Pyridylzinc halide | Bromopyridine | PdBr(Ph)(PPh₃)₂ | Not specified | Bipyridine derivative | mdpi.compreprints.org |

| 2-Pyridylzinc halide | Bromopyridine | Pd(dba)₂ / XPhos | Not specified | 2,2'-Bipyridine derivative | mdpi.com |

The Stille coupling reaction utilizes an organotin compound and an organic halide, typically catalyzed by palladium. While effective for bipyridine synthesis, a significant drawback of this method is the high toxicity of the organotin reactants. researchgate.net

Homocoupling Reactions

Homocoupling reactions, which involve the coupling of two identical molecules, are particularly useful for the synthesis of symmetrical bipyridines.

The Ullmann reaction traditionally involves the copper-promoted coupling of two aryl halides. More recently, nickel and palladium-catalyzed versions have been developed. mdpi.com For example, a nickel catalyst prepared from Ni(OAc)₂, PPh₃, NaH, and t-BuONa in DME has been used for the effective Ullmann coupling of pyridyl halides. mdpi.com Palladium-catalyzed homocoupling of bromopyridines has also been achieved using a combination of Pd(OAc)₂ and piperazine (B1678402) in DMF at elevated temperatures. mdpi.compreprints.org

| Reactant | Catalyst/Reagents | Solvent/Temp | Product | Notes | Reference |

| Pyridyl halide | Ni(OAc)₂/PPh₃/NaH/t-BuONa | DME | Symmetrical bipyridine | Side reactions leading to reduced products were suppressed. | mdpi.com |

| Bromopyridine | Pd(OAc)₂/piperazine | DMF / 140 °C | Symmetrical bipyridine | Operationally straightforward with good substrate compatibility. | mdpi.compreprints.org |

Other Synthetic Approaches

Beyond traditional cross-coupling and homocoupling reactions, other innovative methods have been explored for the synthesis of bipyridine derivatives.

Dehydrogenative coupling of pyridines through direct C-H bond activation represents an economical and environmentally friendly route to bipyridines. mdpi.com This approach avoids the need for pre-functionalized starting materials. For example, a dinuclear palladium pincer complex has been used to catalyze the synthesis of bipyridine compounds by combining the decarboxylation of picolinic acid with the C-H activation of pyridine. mdpi.compreprints.org

Decarboxylative cross-coupling reactions have emerged as a viable method for synthesizing biaryls. This has been applied to the synthesis of bipyridines through the microwave-assisted, palladium-catalyzed decarboxylative cross-coupling of pyridyl carboxylates with bromopyridines. preprints.org The addition of 1,10-phenanthroline (B135089) was found to be critical for improving the reaction yield. preprints.org

Structure

3D Structure

Properties

Molecular Formula |

C10H6Cl2N2 |

|---|---|

Molecular Weight |

225.07 g/mol |

IUPAC Name |

2,6-dichloro-3-pyridin-3-ylpyridine |

InChI |

InChI=1S/C10H6Cl2N2/c11-9-4-3-8(10(12)14-9)7-2-1-5-13-6-7/h1-6H |

InChI Key |

WKTCKBQITMHXCE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(N=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Green Chemistry Principles in 2,6 Dichloro 3,3 Bipyridine Synthesis

Atom Economy and Alternative Reagents

A key principle of green chemistry is maximizing atom economy, where the goal is to incorporate the maximum number of atoms from the reactants into the final product. Metal-catalyzed [2+2+2]-type cycloaddition reactions of alkynes and nitriles are considered a straightforward and atom-economical route to substituted pyridines and have been applied to bipyridine synthesis. clockss.org Furthermore, the development of transition-metal-free synthetic routes is a growing area of interest. For example, the use of a bis-phenalenyl compound in combination with K(Ot-Bu) can facilitate pyridine (B92270) C-H activation and C-C coupling without the need for a metal catalyst. preprints.org

Catalysis and Energy Efficiency

Catalysis is a cornerstone of green chemistry, offering pathways with higher efficiency and lower energy consumption. The use of heterogeneous catalysts is particularly advantageous as they can be easily recovered and reused, which is consistent with the goals of sustainable synthesis. researchgate.netpreprints.org Microwave-assisted synthesis has also been explored, as seen in the Pd-catalyzed decarboxylative cross-coupling of pyridyl carboxylates, which can lead to shorter reaction times and improved energy efficiency. preprints.org

Advanced Spectroscopic and Structural Characterization of 2,6 Dichloro 3,3 Bipyridine and Its Derived Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. For 2,6-dichloro-3,3'-bipyridine and its complexes, NMR provides critical information on ligand binding, conformation, and rotational dynamics.

Elucidation of Ligand Binding Modes in Metal Complexes

The coordination of this compound to a metal center induces significant changes in its ¹H and ¹³C NMR spectra, providing clear evidence of complex formation. The chemical shifts of the pyridine (B92270) ring protons are particularly sensitive to the coordination environment. Upon complexation, a downfield shift is typically observed for the protons adjacent to the nitrogen atoms, indicating the involvement of the nitrogen lone pairs in the metal-ligand bond. researchgate.net The magnitude of this shift can provide insights into the strength of the coordination bond.

In metal complexes, the specific binding mode of bipyridine ligands, such as whether they coordinate in a mononuclear or binuclear fashion, can be determined by detailed NMR analysis. canterbury.ac.nz For instance, in mononuclear complexes, the symmetry of the ligand is often maintained, leading to a simpler NMR spectrum. Conversely, in bridged binuclear complexes, the two pyridine rings may become inequivalent, resulting in a more complex set of resonances. The presence of through-space interactions, such as ring-current effects from adjacent aromatic ligands, can also be identified through characteristic upfield or downfield shifts in the ¹H NMR spectrum. researchgate.net

Conformational Analysis and Rotational Barriers

The rotational barrier around the C3-C3' bond in bipyridine derivatives is a key determinant of their conformational preferences. Theoretical studies on substituted 2,2'-bipyridines have shown that the energy barrier for rotation is influenced by the nature and position of substituents. nih.govresearchgate.net Electron-withdrawing groups, such as the chlorine atoms in this compound, can affect the rotational barrier. nih.gov

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides fundamental information about the electronic structure and excited-state properties of molecules. For this compound and its complexes, UV-Vis absorption and luminescence spectroscopy are used to study electronic transitions, charge transfer phenomena, and emissive properties.

Analysis of Electronic Transitions and Charge Transfer Bands

The electronic absorption spectrum of this compound is characterized by π-π* transitions within the aromatic rings. Upon coordination to a metal center, new absorption bands often appear in the visible region, which are attributed to metal-to-ligand charge transfer (MLCT) transitions. libretexts.orglibretexts.org These MLCT bands are typically broad and intense. libretexts.org

In ruthenium complexes, for example, an intense absorption band around 450 nm is characteristic of an MLCT transition from the ruthenium d-orbitals to the π* orbitals of the bipyridine ligand. libretexts.orgwikipedia.org The energy of this MLCT band can be influenced by the substituents on the bipyridine ligand. Electron-withdrawing groups like chlorine can lead to a blue-shift (shift to shorter wavelength) of the MLCT absorption. The spectra of metal complexes can also exhibit ligand-to-metal charge transfer (LMCT) bands, where an electron is excited from a ligand-based orbital to a metal-based orbital. libretexts.org

| Complex Type | Typical Absorption Maxima (nm) | Assignment |

| Free Bipyridine Ligands | ~280 | π-π |

| Ruthenium(II) Bipyridine Complexes | ~285, ~450 | Ligand-centered π-π, MLCT |

| Platinum(II) Bipyridine Complexes | ~405-580 | MLCT / MMLCT |

This table provides generalized data based on typical bipyridine complexes and may not be specific to this compound derivatives.

Luminescence Characteristics and Quantum Yield Determination

Many transition metal complexes of bipyridine ligands are luminescent, emitting light from their excited states. The luminescence properties, including the emission wavelength, lifetime, and quantum yield, are highly dependent on the metal center and the ligand structure. For instance, ruthenium(II) tris(bipyridine) complexes are known for their relatively long-lived luminescence in the red region of the spectrum. wikipedia.org The emission arises from the triplet MLCT excited state.

The quantum yield of luminescence is a measure of the efficiency of the emission process. For [Ru(bpy)₃]²⁺, the phosphorescence quantum yield has been reported to be around 0.063 in deaerated water and 0.095 in deaerated acetonitrile. rsc.org The presence of heavy atoms like chlorine in this compound can potentially influence the rates of intersystem crossing and phosphorescence through the heavy-atom effect, although specific data for its complexes are limited. Platinum(II) complexes with bipyridine ligands are also known to be luminescent, often from metal-metal-to-ligand charge transfer (MMLCT) excited states in aggregated or multinuclear species. worktribe.comresearchgate.net

| Complex | Emission Maximum (nm) | Quantum Yield (Φ) | Solvent |

| [Ru(bpy)₃]²⁺ | ~620 | 0.040 (aerated) | Water |

| [Ru(bpy)₃]²⁺ | ~620 | 0.063 (deaerated) | Water |

| [Ru(bpy)₃]²⁺ | - | 0.095 (deaerated) | Acetonitrile |

| [Os(bpy)₃]²⁺ | - | 0.00462 (deaerated) | Acetonitrile |

This table presents data for the parent tris(bipyridine) complexes as a reference for typical luminescence properties.

Vibrational Spectroscopy (Infrared and Raman) for Structural Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are sensitive to changes in molecular structure and bonding upon complexation.

In the IR spectrum of a coordinated bipyridine ligand, shifts in the ring stretching and bending vibrations are observed compared to the free ligand. rsc.org These shifts provide evidence of coordination to the metal center. For instance, the C=N stretching vibrations are often shifted to higher frequencies upon complexation. orientjchem.org

Raman spectroscopy is particularly useful for studying the vibrational modes of symmetric molecules and for obtaining information about metal-ligand vibrations. researchgate.netnipne.ro In resonance Raman spectroscopy, where the excitation wavelength is tuned to an electronic absorption band (like an MLCT band), specific vibrational modes coupled to that electronic transition can be selectively enhanced. acs.org This allows for a detailed analysis of the structural changes that occur in the excited state. For bipyridine complexes, characteristic Raman bands associated with the pyridine ring modes are observed, and their positions can shift upon coordination. researchgate.netnipne.ro

| Vibrational Mode | Typical Wavenumber (cm⁻¹) (Free Ligand) | Typical Wavenumber (cm⁻¹) (Coordinated Ligand) |

| Pyridine Ring Stretching | ~1457, ~1584 | ~1465, ~1598 |

| C-H out-of-plane bending | ~750-850 | Shifted upon coordination |

This table provides generalized data based on typical bipyridine ligands and may not be specific to this compound.

Mass Spectrometry for Molecular Structure Confirmation

Detailed experimental mass spectrometry data, including fragmentation patterns and high-resolution mass spectra for this compound, are not available in the public domain. While computational data for the molecular weight of a related isomer, 2,2'-dichloro-[3,3']-bipyridine (CAS No. 97033-27-7), suggests a molecular weight of approximately 225.07 g/mol , no experimental spectra have been found to confirm the fragmentation pattern and verify the structure of this compound. guidechem.com

X-ray Crystallography of this compound Metal Complexes

A thorough search for published crystal structures of metal complexes derived from this compound did not yield any specific results. While the crystallographic structures of numerous other substituted bipyridine ligands and their metal complexes have been extensively studied and reported, data for complexes of this particular ligand are absent from the searched scientific databases.

Coordination Chemistry of 2,6 Dichloro 3,3 Bipyridine

Ligand Design Principles and the Impact of Halogenation

The introduction of halogen atoms, such as chlorine, onto the bipyridine framework significantly alters the ligand's characteristics, which in turn dictates its coordination behavior and the properties of its metal complexes.

Influence of Chlorine Substituents on Electronic and Steric Properties

The presence of two chlorine atoms at the 2 and 6' positions of the 3,3'-bipyridine (B1266100) core imparts distinct electronic and steric effects. Electronically, chlorine is an electronegative atom that withdraws electron density from the pyridine (B92270) rings through an inductive (-I) effect. This electron-withdrawing nature can lower the energy of the ligand's π* orbitals, which can influence the metal-to-ligand charge transfer (MLCT) transitions in its metal complexes.

Bidentate vs. Polydentate Coordination Modes

Typically, 3,3'-bipyridine and its derivatives act as bidentate ligands, coordinating to a metal center through the two nitrogen atoms of the pyridine rings. In the case of 2,6-Dichloro-3,3'-bipyridine, the steric hindrance from the ortho-chloro substituents might influence its ability to adopt a planar conformation upon coordination. While it is expected to primarily function as a bidentate N,N'-donor, the possibility of other coordination modes, though less common for this specific linkage, cannot be entirely ruled out under specific reaction conditions or with particular metal ions. The inherent flexibility of the 3,3'-bipyridine backbone allows for a range of bite angles, which will be further constrained by the steric demands of the chlorine atoms.

Complex Formation with Transition Metal Ions

The unique electronic and steric profile of this compound makes it an intriguing ligand for the synthesis of novel transition metal complexes.

Synthesis and Characterization of First-Row Transition Metal Complexes (e.g., Fe, Co, Ni, Cu)

Detailed studies on the synthesis and characterization of first-row transition metal complexes specifically with this compound are not extensively documented in the reviewed literature. However, based on the well-established coordination chemistry of related bipyridine ligands with iron, cobalt, nickel, and copper, some general principles can be inferred.

The reaction of this compound with salts of these metals would be expected to yield complexes of the type [M(L)X₂] or [M(L)₂(X)₂], where L is the dichlorinated bipyridine ligand and X is an anionic ligand such as a halide. The synthesis would typically involve the reaction of the ligand with a metal salt in a suitable solvent.

Characterization of such complexes would rely on a combination of spectroscopic techniques and structural analysis.

| Metal Ion | Expected Complex Type | Potential Characterization Techniques |

| Iron (Fe) | [Fe(L)Cl₂], [Fe(L)₂Cl₂] | X-ray Crystallography, Mössbauer Spectroscopy, Magnetic Susceptibility, UV-Vis Spectroscopy |

| Cobalt (Co) | [Co(L)Cl₂], [Co(L)₂Cl₂] | X-ray Crystallography, Magnetic Susceptibility, UV-Vis Spectroscopy, NMR Spectroscopy (for diamagnetic Co(III)) |

| Nickel (Ni) | [Ni(L)Cl₂], [Ni(L)₂Cl₂] | X-ray Crystallography, Magnetic Susceptibility, UV-Vis Spectroscopy |

| Copper (Cu) | [Cu(L)Cl₂], [Cu(L)₂]X₂ | X-ray Crystallography, EPR Spectroscopy, Magnetic Susceptibility, UV-Vis Spectroscopy |

The steric bulk of the chlorine atoms would likely influence the coordination geometry, potentially leading to distorted tetrahedral or square planar geometries for four-coordinate complexes, and distorted octahedral geometries for six-coordinate complexes.

Ruthenium(II) Complexes of Dichlorinated Bipyridines

Ruthenium(II) polypyridyl complexes are of significant interest due to their rich photophysical and electrochemical properties. While specific studies on Ru(II) complexes of this compound are scarce, research on other dichlorinated bipyridine isomers provides valuable insights.

The synthesis of such complexes typically involves the reaction of a ruthenium precursor, such as Ru(bpy)₂Cl₂ or Ru(DMSO)₄Cl₂, with the dichlorinated bipyridine ligand. The resulting complexes, often of the type [Ru(bpy)₂(L)]²⁺, can be characterized by a suite of spectroscopic and electrochemical methods.

Key research findings for related dichlorinated bipyridine-ruthenium(II) complexes indicate:

Electronic Effects: The electron-withdrawing chloro-substituents can lead to a stabilization of the ligand's π* orbitals, resulting in a blue shift of the MLCT absorption and emission bands compared to the unsubstituted analogues.

Electrochemical Properties: The redox potentials of the Ru(II)/Ru(III) couple and the ligand-based reductions are expected to be shifted to more positive values due to the inductive effect of the chlorine atoms.

Photophysical Properties: The emission lifetimes and quantum yields of these complexes can be significantly influenced by the position of the chloro-substituents, which can affect non-radiative decay pathways.

| Complex Type | Spectroscopic Features | Electrochemical Data |

| [Ru(bpy)₂(dichlorobipyridine)]²⁺ | MLCT absorption and emission bands | Ru(II)/Ru(III) oxidation potential, Ligand-based reduction potentials |

Palladium(II) and Molybdenum(0) Complexes

The coordination chemistry of this compound with late and early transition metals like Palladium(II) and Molybdenum(0) is an area of emerging interest.

Palladium(II) Complexes: Palladium(II) complexes with bipyridine ligands are widely used as catalysts in cross-coupling reactions. The synthesis of a Pd(II) complex with this compound would likely involve the reaction of the ligand with a Pd(II) salt, such as PdCl₂ or [PdCl₂(CH₃CN)₂]. The expected product would be a square planar complex of the type [Pd(L)Cl₂]. The steric hindrance from the chloro-substituents could influence the catalytic activity and stability of such complexes. Characterization would involve NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and X-ray crystallography to confirm the coordination geometry.

Molybdenum(0) Complexes: Molybdenum(0) complexes, often in the form of molybdenum carbonyls, are important precursors in organometallic chemistry and catalysis. The reaction of this compound with a molybdenum carbonyl precursor like Mo(CO)₆ or [Mo(CO)₄(norbornadiene)] would be expected to yield a complex where the bipyridine ligand displaces one or more carbonyl groups, for example, [Mo(L)(CO)₄]. The electron-withdrawing nature of the dichlorinated ligand would affect the CO stretching frequencies in the IR spectrum, providing insight into the electronic environment at the molybdenum center.

| Metal Center | Precursor | Expected Complex | Key Characterization |

| Palladium(II) | PdCl₂ | [Pd(L)Cl₂] | NMR, IR, X-ray Crystallography |

| Molybdenum(0) | Mo(CO)₆ | [Mo(L)(CO)₄] | IR (ν(CO)), NMR, X-ray Crystallography |

Thermodynamics and Kinetics of Metal Complexation

The thermodynamics and kinetics of metal complexation involving bipyridine-based ligands are crucial for understanding the stability and reactivity of the resulting coordination compounds. Studies on analogous systems, such as 1,4-phenylene bridged bimetallic (Pd, Pt) complexes, reveal that the coordination of pyridine-type ligands can proceed as independent events at each metal center. The thermodynamic parameters, including association constants, can be determined using techniques like 1H NMR spectroscopy. For instance, in a dimethyl sulfoxide (B87167) (DMSO) solvent, the affinity for pyridine coordination increases when palladium is replaced by platinum. nih.gov

The rate of ligand exchange is another critical kinetic parameter. In some bimetallic systems, the rate constants for pyridine exchange are comparable to those of their monometallic counterparts, indicating that the two metal sites behave relatively independently. nih.gov The nature of the metal and the other ligands in the coordination sphere significantly influences these thermodynamic and kinetic aspects.

Electronic Structure and Bonding in this compound Metal Complexes

The electronic structure and bonding in metal complexes containing bipyridine ligands are fundamentally dictated by the interaction between the metal d-orbitals and the ligand's π and π* orbitals. Density functional theory (DFT) calculations on metal porphyrin complexes, which share some electronic features with bipyridine complexes, show that the 3d-like orbitals of the metal lie in close energetic proximity to the porphyrin's highest occupied molecular orbital (HOMO). umb.edu This proximity allows for significant metal-ligand orbital mixing, which is characteristic of these types of complexes.

In a typical octahedral or square-planar geometry, the metal d-orbitals split into different energy levels. For instance, in a D4h symmetry, the dxy, dz2, and dxz/dyz orbitals are often involved in bonding and non-bonding interactions, while the dx2-y2 orbital is typically strongly antibonding. umb.edu The bonding is characterized by σ-donation from the nitrogen lone pairs of the bipyridine to the metal and π-backbonding from the metal d-orbitals to the π* orbitals of the bipyridine rings. The specific energies and contributions of these orbitals determine the electronic properties of the complex.

Metal-to-ligand charge transfer (MLCT) is a key photophysical process in many transition metal complexes with π-accepting ligands like bipyridine. This process involves the excitation of an electron from a metal-centered d-orbital to a ligand-centered π* orbital. acs.org The energy of the MLCT absorption band is related to the difference in energy between the metal's HOMO and the ligand's lowest unoccupied molecular orbital (LUMO). nih.gov

The lifetimes of MLCT excited states are critical for applications in photocatalysis and light-emitting devices. In many 3d transition metal complexes, these lifetimes are notoriously short due to rapid deactivation through low-lying metal-centered (MC) states. acs.orgillinois.edu However, ligand modifications, such as halogenation, can influence the MLCT state lifetimes. For some iron(II) complexes, increasing the size of halogen substituents on the ligand framework can lead to an elongation of the MLCT lifetime. acs.org The solvent environment can also play a significant role in modulating the energy and lifetime of the MLCT state. nsf.gov

Femtosecond resolution spectroscopy can be used to study the dynamics of these excited states. For example, in some iron(II) bipyridine complexes, the MLCT state undergoes ultrafast spin crossover to a metal-centered quintet excited state through a short-lived triplet intermediate. nih.gov

Table 1: MLCT Excited State Lifetimes for Selected Iron(II) Complexes

| Complex | Lifetime (ps) | Solvent |

| [Fe(bpy)2(CN)2] | < 1 | DMSO |

| [Fe(bpy)(CN)4]2− | 19 | Aprotic Solvents |

| Halogenated [Fe(tpy)2]2+ Derivatives | 14.0 - 17.4 | Not Specified |

| Fe(II) NHC–Zn(II) porphyrin dyad | 160 | Not Specified |

This table is interactive. Data can be sorted by clicking on the column headers.

In some coordination complexes, the ligand can actively participate in redox processes, a phenomenon known as "non-innocent" behavior. Ligands based on the 2,6-bis(imino)pyridine (BIP) framework are prominent examples of this, as they can reversibly accept electrons. researchgate.netnih.gov This ligand-centered redox activity allows the ligand to act as an electron reservoir, mediating electron transfers independently of the metal center. us.es

Upon reduction of a complex with a non-innocent ligand, significant changes in the ligand's bond lengths can be observed. For instance, in reduced BIP-aluminum complexes, the imino C=N bond lengthens, while the C(Py)–C(N) bonds shorten, consistent with the population of a ligand-based π* orbital. nih.gov This behavior can be probed using a combination of structural, spectroscopic, and electrochemical techniques. us.es The ability of these ligands to undergo reversible, multi-electron redox processes can impart novel reactivity to the metal complexes. nih.gov

Table 2: Bond Length Changes in a BIP Ligand Upon One-Electron Reduction

| Bond | Bond Length in Oxidized Form (Å) | Bond Length in Reduced Form (Å) |

| Imine C=N | 1.283(6) | 1.313(6) |

| α–C–N | 1.342(6) | 1.373(7) |

| C(Py)–C(N) | 1.486(6) | 1.439(7) |

This table is interactive. Data can be sorted by clicking on the column headers.

Chirality and Stereochemistry in this compound Metal Complexes

The coordination of bidentate ligands, such as this compound, to an octahedral metal center can result in the formation of chiral complexes. wikipedia.org When three such ligands coordinate, they can adopt a propeller-like arrangement, leading to two enantiomers designated as Δ (delta) for a right-handed twist and Λ (lambda) for a left-handed twist. wikipedia.org

The introduction of substituents on the bipyridine ligand can lead to the formation of diastereomers. For complexes with asymmetric ligands, the coordination geometry can result in different isomers. The specific diastereomer formed can sometimes be controlled by the synthetic route, for instance, by the order in which different ligands are introduced to the metal center. mdpi.com

The stereochemistry of these complexes can be characterized using techniques such as X-ray crystallography and circular dichroism (CD) spectroscopy. In some cases, the reaction of a chiral complex can proceed with high diastereoselectivity, leading to the formation of a single diastereomer of the product. This stereocontrol is an important aspect of coordination chemistry, particularly in the context of asymmetric catalysis.

Photophysical Properties and Applications of 2,6 Dichloro 3,3 Bipyridine Complexes

Excited State Dynamics and Lifetimes

The photophysical behavior of transition metal complexes with bipyridine ligands is largely governed by the dynamics of their electronic excited states. Upon absorption of light, these complexes typically form a metal-to-ligand charge transfer (MLCT) state, where an electron is promoted from a metal-centered d-orbital to a π* orbital localized on the bipyridine ligand.

Following initial excitation to a singlet MLCT (¹MLCT) state, these complexes undergo very rapid intersystem crossing (ISC) to the corresponding triplet MLCT (³MLCT) state, often within femtoseconds. acs.org This ³MLCT state is relatively long-lived and is the origin of the rich photochemistry and photophysics of these compounds. acs.orgnih.gov

The lifetime of this crucial ³MLCT state is highly sensitive to the structure of the ligands and the coordination geometry. A primary non-radiative decay pathway for the ³MLCT state is thermal activation to a metal-centered (³MC) excited state, which is typically short-lived and deactivates rapidly to the ground state. acs.org The energy gap between the ³MLCT and ³MC states is a critical determinant of the excited-state lifetime. Ligands that induce strong ligand-field splitting increase this energy gap, hindering the population of the deactivating ³MC state and thus lengthening the excited-state lifetime. nih.gov Conversely, steric hindrance within the ligands can distort the complex's geometry, weakening the ligand field and providing a more accessible pathway for deactivation, leading to significantly shorter lifetimes. acs.orgnih.gov

For instance, studies on homoleptic Ru(II) complexes with different bridging groups in terpyridine-like ligands have shown a dramatic difference in lifetimes, from 15 ns for a flexible methylene (B1212753) bridge to 0.3 ns for a more rigid and sterically demanding isopropylene bridge, demonstrating the profound impact of ligand architecture. acs.org

| Complex | Lifetime (Solvent) | Temperature | Reference |

| [Ru(tpy)₂]²⁺ | ~0.25 ns (Room Temp) | Room Temp | acs.org |

| [Ru(bpy)₃]²⁺ | ~1100 ns (CH₃CN) | Room Temp | nih.gov |

| [Ru(tpy)(Me₂dppn)(py)]²⁺ | 47 µs (Pyridine) | Room Temp | nih.gov |

| [Ru(tpy)₂(Me₂bpy)]²⁺ | 470 ps (CH₃CN) | Room Temp | nih.gov |

| [Ru(1)₂]²⁺ ¹ | 15 ns | Room Temp | acs.org |

| [Ru(2)₂]²⁺ ² | 0.3 ns | Room Temp | acs.org |

¹ Ligand 1: [6-(2,2′-bipyridyl)]-(2-pyridyl)methane ² Ligand 2: 2-[6-(2,2′-bipyridyl)]-2-(2-pyridyl)propane

Energy Transfer Mechanisms in Multi-Component Systems

In systems containing multiple chromophores, such as a 2,6-dichloro-3,3'-bipyridine complex linked to another photoactive unit, energy transfer can occur between the components. This process is fundamental to applications like artificial photosynthesis and light-harvesting antennas. The primary mechanisms are Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer.

Dexter energy transfer, which involves the exchange of electrons, is typically responsible for triplet-triplet energy transfer. The efficiency of this process depends on the orbital overlap between the donor and acceptor and is therefore a short-range interaction.

A compelling example of controlled energy transfer is seen in supramolecular systems where a Ru(II)-bipyridine moiety is linked to pyrenyl units. nih.gov In these systems, the direction of triplet energy transfer can be switched by changing the solvent. In water, irreversible and rapid (200 ps) energy transfer occurs from the Ru-based MLCT state to the pyrene (B120774) unit. nih.gov In methanol, however, the energy levels shift, leading to an equilibrium between the excited chromophores and a significant extension of the MLCT lifetime. nih.gov

Another important mechanism is ligand-to-metal energy transfer, often seen in lanthanide complexes. Here, the organic ligand (such as a bipyridine derivative) absorbs light efficiently (acting as an "antenna") and transfers the energy to the metal center, which then luminesces. nih.gov This sensitization process is responsible for the intense emission observed from these complexes. nih.gov

Role as Photosensitizers in Light-Driven Processes

A photosensitizer is a molecule that can be excited by light and then transfer its energy to another molecule, initiating a photochemical or photophysical process. Complexes of bipyridine derivatives are excellent photosensitizers due to their strong absorption in the visible spectrum and their long-lived ³MLCT excited states. unesp.br

A particularly important application is the generation of singlet oxygen (¹O₂), a highly reactive form of oxygen that is the key cytotoxic agent in photodynamic therapy (PDT) and is a valuable reagent in photooxidations. The process occurs when the long-lived ³MLCT excited state of the sensitizer (B1316253) is quenched by ground-state triplet oxygen (³O₂). unesp.br This energy transfer process returns the sensitizer to its ground state while promoting oxygen to its excited singlet state.

The efficiency of this process is measured by the singlet oxygen quantum yield (ΦΔ), which is the ratio of ¹O₂ molecules produced to the number of photons absorbed by the photosensitizer. nih.gov Ruthenium(II) polypyridyl complexes are known to be highly efficient singlet oxygen sensitizers, with quantum yields often exceeding 0.5 in various solvents. researchgate.net The design of the bipyridine ligand is crucial; for example, extending the π-conjugation of the ligand can enhance absorption in the visible region, making the complex a more effective photosensitizer for applications using sunlight or low-energy light sources. unesp.br

| Photosensitizer | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

| [Ru(bpy)₃]²⁺ | 0.57 (in CH₃CN) | researchgate.net |

| [Ru(bpy)₃]²⁺ | 0.22 (in D₂O) | rsc.org |

| [Ru(tpy)(Me₂dppn)(py)]²⁺ | 0.69 | nih.gov |

| A Ru(II) monomer complex | 0.16 (in D₂O) | rsc.org |

| Tris(bipyridine)-ruthenium(II) | 0.656 | researchgate.net |

Photoredox Catalysis Utilizing this compound Complexes

Visible-light photoredox catalysis leverages the ability of a photosensitizer to engage in single-electron-transfer (SET) processes with organic substrates upon photoexcitation. nih.gov Bipyridine complexes of metals like ruthenium, iridium, nickel, and copper are premier photoredox catalysts because their excited states are both potent oxidants and reductants. nih.govacs.orgacs.org

Upon absorbing a photon, the complex is converted from a poor redox agent in its ground state to a powerful one in its excited state. nih.gov This excited state can then initiate a catalytic cycle in one of two primary ways:

Oxidative Quenching Cycle: The excited complex accepts an electron from a substrate, becoming reduced. This reduced form of the catalyst is a powerful reductant that can then donate an electron to another substrate to complete the cycle.

Reductive Quenching Cycle: The excited complex donates an electron to a substrate, becoming oxidized. This oxidized form is a strong oxidant that can then accept an electron from another substrate, regenerating the ground-state catalyst. nih.gov

The merger of photoredox catalysis with nickel-bipyridine complexes has proven particularly powerful for cross-coupling reactions. acs.orgnih.gov In some mechanisms, an iridium-based photosensitizer first absorbs light and then transfers energy or an electron to the nickel-bipyridine co-catalyst. acs.org In other cases, the nickel-bipyridine complex can absorb light directly to enter the catalytic cycle. nih.govnih.gov These catalytic systems have enabled a wide array of organic transformations under mild conditions, including the chlorotrifluoromethylation of alkenes using copper-based bipyridine catalysts. acs.org

Photochromic and Optoelectronic Applications

The functionalization of bipyridine ligands offers a pathway to advanced materials with switchable properties. Photochromism is a reversible transformation of a chemical species between two forms, having different absorption spectra, induced by electromagnetic radiation. By incorporating photochromic units, such as dithienylethene (DTE), into the structure of a bipyridine ligand, it is possible to create metal complexes whose properties can be controlled with light. researchgate.net Coordination to a metal center can modulate the photochromic behavior and allows for the photoswitching of properties like luminescence or non-linear optical (NLO) activity. The heavy-atom effect of the metal can also facilitate triplet-sensitized photochromism, allowing the switching to be triggered by lower-energy visible light instead of UV radiation. acs.org

In the field of optoelectronics, bipyridine complexes are widely used. Ruthenium(II) bipyridine derivatives were foundational in the development of dye-sensitized solar cells (DSSCs), where they act as the light-harvesting component that injects an electron into a semiconductor like TiO₂. Their strong visible light absorption, high chemical stability, and favorable redox properties are key to this application. researchgate.net Furthermore, related complexes of iridium(III) and other heavy metals featuring functionalized bipyridine ligands are used as phosphorescent emitters in organic light-emitting diodes (OLEDs), where their high quantum efficiencies and tunable emission colors are highly valued.

Detailed Electrochemical Data for this compound Remains Largely Unexplored in Scientific Literature

A comprehensive review of available scientific literature reveals a significant lack of specific experimental data on the electrochemical behavior of the compound this compound and its coordination complexes. While the broader class of bipyridine ligands and their metal complexes is extensively studied in electrochemistry, detailed research findings pertaining directly to the this compound isomer are not present in the accessible scientific databases and publications.

Bipyridine compounds are of significant interest in the field of electrochemistry. Research into various substituted bipyridine ligands and their complexes with transition metals like ruthenium, cobalt, rhenium, and manganese has provided deep insights into their redox properties, electron transfer mechanisms, and applications in catalysis and energy storage. These studies frequently employ techniques such as cyclic voltammetry and spectroelectrochemistry to characterize the electronic structure and reactivity of different redox states.

However, the specific influence of the 2,6-dichloro substitution pattern on the 3,3'-bipyridine (B1266100) core has not been the subject of detailed electrochemical investigation in published literature. As a result, specific data on redox potentials, electron transfer characteristics, and behavior in different media for this compound are not available. Consequently, its potential applications in energy conversion, energy storage, or as a mediator in electrocatalytic processes have not been documented.

Therefore, it is not possible to provide a detailed, data-driven article on the electrochemical behavior of this compound and its coordination compounds as per the requested outline, due to the absence of the necessary foundational research findings.

Advanced Applications of 2,6 Dichloro 3,3 Bipyridine in Chemical Systems

Catalysis: An Untapped Potential

The utility of bipyridine ligands in catalysis is well-established, owing to their ability to form stable complexes with a variety of transition metals, thereby modulating their catalytic activity. The introduction of chloro-substituents, as seen in 2,6-dichloro-3,3'-bipyridine, can significantly influence the electronic properties of the metal center, which in turn affects the efficiency and selectivity of catalytic reactions.

Homogeneous Catalysis: Cross-Coupling and C-H Activation Reactions

In the realm of homogeneous catalysis, bipyridine-ligated metal complexes are frequently employed in cross-coupling reactions (such as Suzuki, Heck, and Negishi couplings) and C-H activation/functionalization. The electronic-withdrawing nature of the chlorine atoms in this compound could potentially enhance the catalytic activity of metal centers in certain oxidative addition or reductive elimination steps. However, specific studies detailing the performance of this compound-metal complexes in these reactions are not readily found in the current body of scientific literature.

Heterogeneous Catalysis (e.g., surface-immobilized complexes)

The immobilization of homogeneous catalysts onto solid supports is a key strategy for improving their recyclability and practical utility. Bipyridine ligands can be functionalized to enable their attachment to surfaces like silica, polymers, or nanoparticles. While this is a common approach for many bipyridine derivatives, there is a lack of specific reports on the surface immobilization of this compound complexes and their subsequent application in heterogeneous catalysis.

Asymmetric Catalysis with Chiral this compound Derivatives

The development of chiral bipyridine ligands has been instrumental in the advancement of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. This is typically achieved by introducing chiral substituents or creating atropisomeric chirality within the bipyridine framework. The synthesis of chiral derivatives of this compound and their application in asymmetric transformations represents a potential area for future research, but as of now, specific examples are not documented in available scientific reports.

Materials Science: A Frontier for Exploration

The rigid and chelating nature of bipyridine units makes them excellent building blocks for the construction of functional materials with tailored properties. The specific geometry and electronic nature of this compound could offer unique advantages in the design of novel materials.

Building Blocks for Supramolecular Chemistry and Self-Assembly

Coordination-driven self-assembly, utilizing metal ions and organic ligands like bipyridines, has led to the creation of a diverse range of supramolecular architectures such as macrocycles, cages, and polygons. acs.org The directional bonding and defined coordination geometries afforded by bipyridine ligands are central to this bottom-up approach to nanoscale construction. While the potential for this compound to act as a ditopic or polytopic linker in such assemblies is clear, specific examples of its use in the self-assembly of discrete supramolecular structures have yet to be reported.

Components in Functional Polymers and Frameworks

Bipyridines are also integral components of coordination polymers and metal-organic frameworks (MOFs), where they link metal centers to form extended one-, two-, or three-dimensional networks. These materials can exhibit interesting properties such as porosity, luminescence, and catalytic activity. The incorporation of this compound into such polymeric structures could lead to materials with novel topologies and functions. However, the scientific literature currently lacks specific examples of functional polymers or frameworks constructed using this particular bipyridine derivative.

Electrochemical Materials (e.g., for flow batteries, supercapacitors)

Information not available in the search results.

Chemosensors and Sensing Platforms

Information not available in the search results.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.